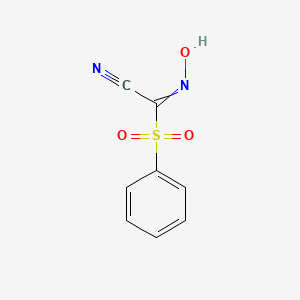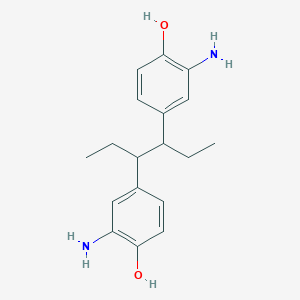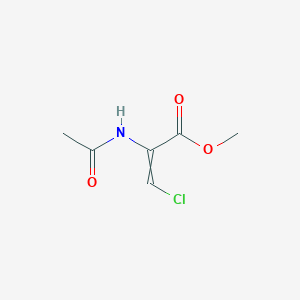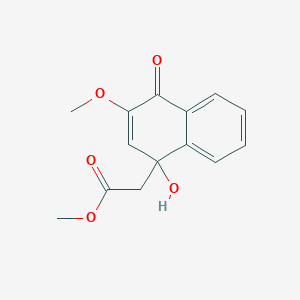![molecular formula C15H13NOS B14002629 1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole CAS No. 63075-91-2](/img/structure/B14002629.png)
1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry. This compound features a phenyl group attached to a sulfinylmethyl moiety, which is further connected to a 2,3-dihydroindole structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole typically involves the reaction of 2,3-dihydroindole with a phenylsulfinylmethylating agent. One common method is the reaction of 2,3-dihydroindole with phenylsulfinylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-[Phenyl(sulfonyl)methyl]-2,3-dihydroindole.
Reduction: Formation of 1-[Phenyl(methylthio)methyl]-2,3-dihydroindole.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The sulfinyl group can act as a reactive site, allowing the compound to form covalent bonds with target proteins, thereby modulating their activity. The indole moiety can also interact with biological membranes and influence cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole can be compared with other indole derivatives such as:
1-[Phenyl(methylthio)methyl]-2,3-dihydroindole: Similar structure but with a sulfide group instead of a sulfinyl group.
1-[Phenyl(sulfonyl)methyl]-2,3-dihydroindole: Contains a sulfone group, which is a fully oxidized form of the sulfinyl group.
2,3-Dihydroindole: The parent compound without any phenylsulfinylmethyl substitution.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
63075-91-2 |
|---|---|
Molekularformel |
C15H13NOS |
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
1-[phenyl(sulfinyl)methyl]-2,3-dihydroindole |
InChI |
InChI=1S/C15H13NOS/c17-18-15(13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h1-9H,10-11H2 |
InChI-Schlüssel |
IXEVYVQQTXRFEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C(=S=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



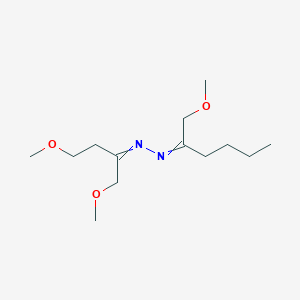
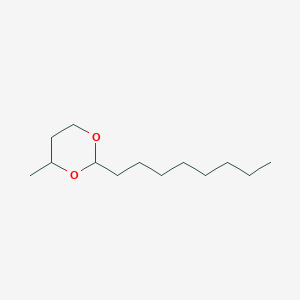
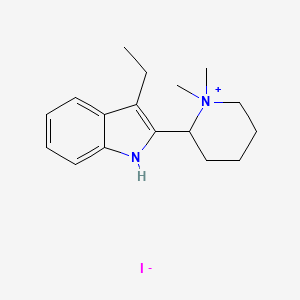
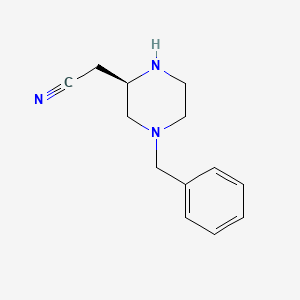
![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)

![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)
